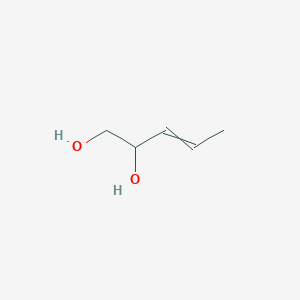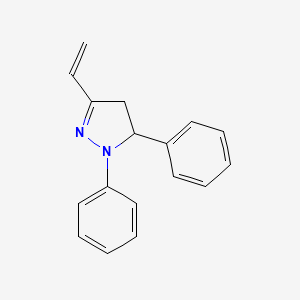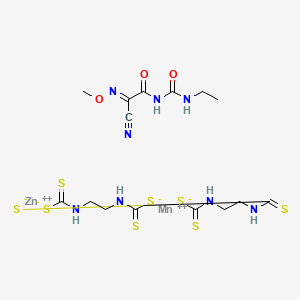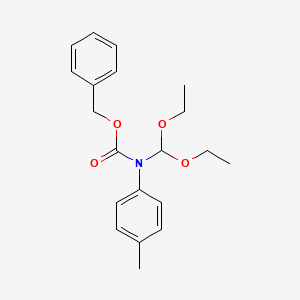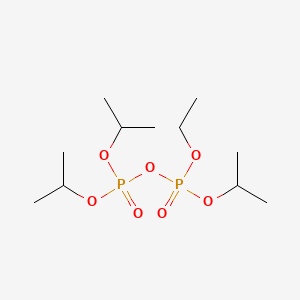
3'-(4-Nitrophenyl)-5-phenyl-4,4',5,5'-tetrahydro-3,5'-bi-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a nitrophenyl group and a phenyl group attached to a bi-1,2-oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the desired bi-1,2-oxazole ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated synthesis equipment can help in optimizing the reaction parameters and reducing the production time .
Chemical Reactions Analysis
Types of Reactions
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful as an anticancer agent . Additionally, the compound’s ability to interact with enzymes and proteins can modulate various biochemical pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylsulfonyltryptophan: This compound features a similar nitrophenyl group and is used in various biochemical studies.
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole is unique due to its specific combination of a nitrophenyl group and a bi-1,2-oxazole ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
63323-03-5 |
|---|---|
Molecular Formula |
C18H15N3O4 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
3-[3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C18H15N3O4/c22-21(23)14-8-6-12(7-9-14)15-10-18(25-19-15)16-11-17(24-20-16)13-4-2-1-3-5-13/h1-9,17-18H,10-11H2 |
InChI Key |
HFCFMRHQFIWYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


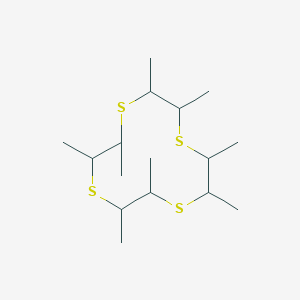
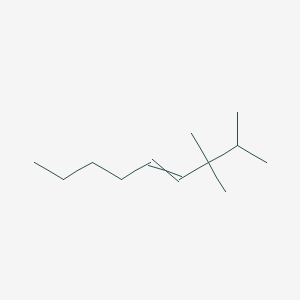
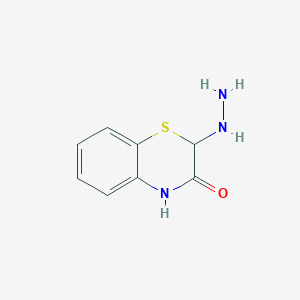
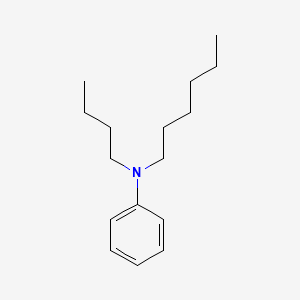
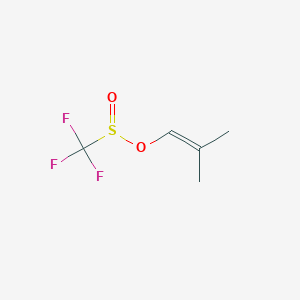
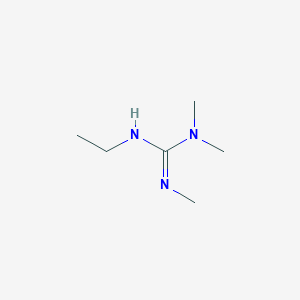
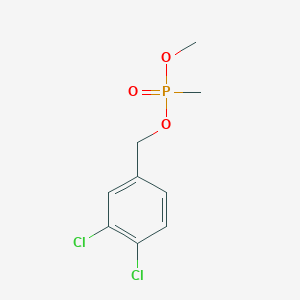
![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)
